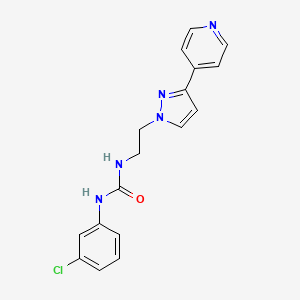
1-(3-chlorophenyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as CPI-455, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Electrooptic Properties and Nonlinear Optics : A study conducted by Shkir et al. (2018) investigated a novel chalcone derivative's significant electrooptic properties using computational methods. The molecule exhibited a high second and third harmonic generation, suggesting potential applications in nonlinear optics and optoelectronic device fabrications.
Antimicrobial and Anticancer Activities : Research by Hafez et al. (2016) synthesized new pyrazole derivatives and evaluated them for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, highlighting their potential in medical applications.
Chemical Synthesis and Reactions : Dyachenko et al. (2005) described the recyclization of certain compounds to yield various derivatives, including N,N'-bis(3-chlorophenyl)urea (Dyachenko, Chernega, & Garasevich, 2005). This research is significant for understanding chemical reactions and synthesis processes.
Antibacterial Agent Synthesis : Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). This study is crucial in the development of new antibacterial drugs.
Synthesis of Organic Nonlinear Optical Material : Menezes, Jayarama, and Ng (2014) synthesized a new organic nonlinear optical material with high second harmonic generation efficiency, indicating potential in NLO device applications (Menezes, Jayarama, & Ng, 2014).
Asymmetric Transfer Hydrogenation of Ketones : Magubane et al. (2017) investigated compounds including 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine for their potential as catalysts in the transfer hydrogenation of ketones, a process significant in organic chemistry (Magubane, Alam, Ojwach, & Munro, 2017).
Gelation and Morphology of Hydrogels : Lloyd and Steed (2011) explored the gelation of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, analyzing how the morphology and rheology of gels depend on the identity of the anion, which is key in materials science (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-2-1-3-15(12-14)21-17(24)20-9-11-23-10-6-16(22-23)13-4-7-19-8-5-13/h1-8,10,12H,9,11H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCBQBNGRHUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

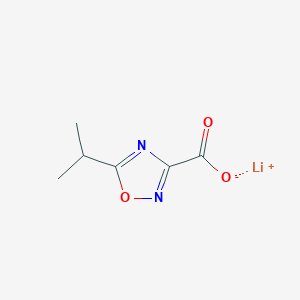
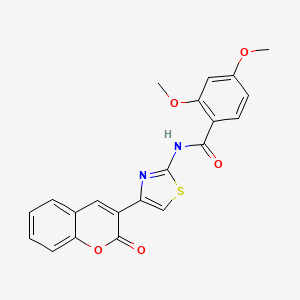
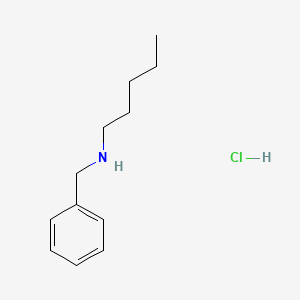

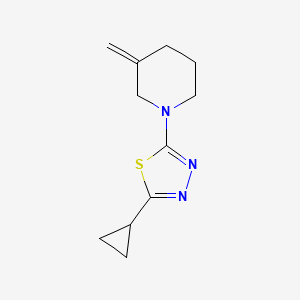
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)
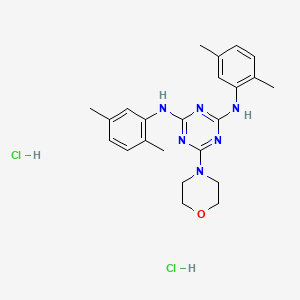
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)

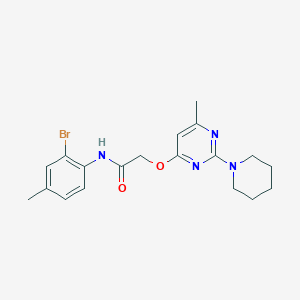
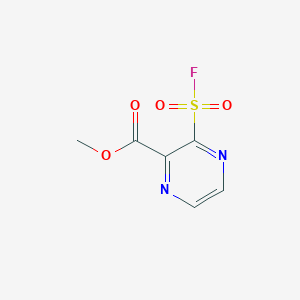
![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)